An In-depth Technical Guide to 1-Bromo-4-(tert-butyl)-2-nitrobenzene
An In-depth Technical Guide to 1-Bromo-4-(tert-butyl)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-(tert-butyl)-2-nitrobenzene, a key chemical intermediate. The document details its chemical and physical properties, provides a robust synthesis protocol, and explores its spectroscopic signature, reactivity, and applications, particularly in the fields of medicinal chemistry and materials science. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction
1-Bromo-4-(tert-butyl)-2-nitrobenzene (CAS Number: 70729-05-4 ) is a substituted aromatic compound with significant potential as a building block in organic synthesis.[1][2] Its structure, featuring a bromine atom and a nitro group on a tert-butylated benzene ring, offers multiple reactive sites for the construction of complex molecular architectures. The interplay of the electron-withdrawing nitro group and the sterically demanding tert-butyl group, along with the versatile reactivity of the bromine atom, makes this compound a valuable precursor for a range of target molecules, including pharmaceuticals and advanced materials.[3] This guide aims to provide a detailed technical overview of this compound for researchers and drug development professionals.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 1-Bromo-4-(tert-butyl)-2-nitrobenzene are summarized in the table below.
| Property | Value | Source |
| CAS Number | 70729-05-4 | [2] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [2] |
| Molecular Weight | 258.11 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 271.7 ± 20.0 °C at 760 mmHg | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Flash Point | 118.1 ± 21.8 °C | [4] |
| LogP | 4.21 | [4] |
Synthesis and Mechanistic Insights
The most common and efficient method for the synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene is through the electrophilic nitration of 1-bromo-4-(tert-butyl)benzene.[5] This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.
Reaction Mechanism
The synthesis proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The π-electrons of the benzene ring of 1-bromo-4-(tert-butyl)benzene attack the nitronium ion. The bulky tert-butyl group and the bromine atom direct the incoming nitro group primarily to the ortho position relative to the bromine.
-
Rearomatization: A base (typically the bisulfate ion, HSO₄⁻) removes a proton from the intermediate carbocation, restoring the aromaticity of the ring and yielding the final product.
Experimental Protocol
This protocol is based on established procedures for the nitration of substituted benzenes.[5][6]
Materials:
-
1-Bromo-4-(tert-butyl)benzene (15 g, 70.4 mmol)
-
Glacial Acetic Acid (10 mL)
-
Concentrated Sulfuric Acid (13 g, 7.1 mL, 132.6 mmol)
-
Concentrated Nitric Acid (6.5 g, 4.6 mL, 103.1 mmol)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Dichloromethane
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-bromo-4-(tert-butyl)benzene (15 g) in glacial acetic acid (10 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (13 g) to the stirred solution, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (6.5 g) to concentrated sulfuric acid (an equivalent volume to maintain a consistent mixture, approximately 3.5 mL) while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the reaction flask via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.
-
Allow the reaction to warm to room temperature and stir for another 2-3 hours.
-
Carefully pour the reaction mixture over a large beaker filled with crushed ice (approximately 200 g).
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group. The aromatic region will display a complex splitting pattern for the three protons on the benzene ring, likely appearing as a doublet, a doublet of doublets, and another doublet, reflecting their respective couplings.
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the quaternary carbons of the tert-butyl group and the carbon attached to the bromine and nitro groups. The remaining aromatic carbons and the methyl carbons of the tert-butyl group will also be visible.
-
FT-IR: The infrared spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1530-1500 cm⁻¹ and 1365-1345 cm⁻¹ for asymmetric and symmetric stretching, respectively). Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C-Br stretching will appear in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the tert-butyl group.
Reactivity and Synthetic Utility
The synthetic utility of 1-Bromo-4-(tert-butyl)-2-nitrobenzene stems from the distinct reactivity of its functional groups, allowing for sequential and regioselective modifications.
-
Cross-Coupling Reactions: The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, at this position.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, allowing the displacement of the bromine atom by various nucleophiles.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This transformation opens up a vast array of subsequent reactions, including diazotization and amide bond formation, making it a crucial step in the synthesis of many pharmaceutical compounds.[3]
The presence of both a versatile bromine atom and a reducible nitro group makes this compound a valuable intermediate for the synthesis of complex molecules, such as non-symmetrically substituted phenazine derivatives, which have applications in materials science and as bioactive compounds.[11]
Applications in Drug Discovery and Materials Science
Halogenated and nitrated aromatic compounds are prevalent motifs in medicinal chemistry and materials science.[3]
-
Drug Discovery: The structural framework of 1-Bromo-4-(tert-butyl)-2-nitrobenzene can be found in various classes of bioactive molecules. The tert-butyl group can enhance metabolic stability and modulate lipophilicity, while the bromo and nitro functionalities provide handles for diversification and the introduction of pharmacophoric features. Its derivatives are potential candidates for the development of new therapeutic agents.[3]
-
Materials Science: The ability to introduce different functional groups through the bromine and nitro moieties makes this compound a useful precursor for the synthesis of novel organic materials with tailored electronic and photophysical properties. For instance, its derivatives could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of liquid crystals.
Safety and Handling
As with all laboratory chemicals, 1-Bromo-4-(tert-butyl)-2-nitrobenzene should be handled with appropriate safety precautions.[12][13][14][15]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
In case of contact:
-
Skin: Immediately wash the affected area with soap and plenty of water.
-
Eyes: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Conclusion
1-Bromo-4-(tert-butyl)-2-nitrobenzene is a versatile and valuable intermediate in organic synthesis. Its unique combination of functional groups provides a platform for the creation of a diverse range of complex molecules with potential applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, and safe handling, with the aim of facilitating its effective use in research and development.
References
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Organic Syntheses. (n.d.). Benzene, 1-bromo-3-nitro-. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-4-tert-butylbenzene. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-1-tert-butyl-4-nitrobenzene. Retrieved from [Link]
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Molecules. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
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ResearchGate. (2017). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. Retrieved from [Link]
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IRJET. (n.d.). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
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